molecular formula C7H15ClO2 B8688225 2-(4-Chlorobutyl)-1,3-propanediol

2-(4-Chlorobutyl)-1,3-propanediol

Cat. No.: B8688225
M. Wt: 166.64 g/mol
InChI Key: KGTLPSIWUXQJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorobutyl)-1,3-propanediol" is a chlorinated derivative of 1,3-propanediol, featuring a 4-chlorobutyl substituent at the C2 position. These compounds are often isolated from plants (e.g., Xanthium sibiricum, Actinidia chinensis, and Ilex pubescens) and exhibit diverse biological activities, including anti-inflammatory and antioxidant properties .

Properties

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

2-(4-chlorobutyl)propane-1,3-diol

InChI

InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2

InChI Key

KGTLPSIWUXQJME-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Below is a detailed comparison of 1,3-propanediol derivatives from the evidence, focusing on substituents, stereochemistry, and sources:

Compound Name (Structure) Substituents Source Plant/Origin Key Features Reference ID
erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol Two 4-hydroxy-3-methoxyphenyl groups at C1 and C2; erythro stereochemistry Xanthium sibiricum (苍耳子) Antioxidant activity; isolated via ethanol extraction and chromatography
threo-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol Same substituents as above; threo stereochemistry Actinidia chinensis (藤梨根) First isolation from this plant; potential role in lignin biosynthesis
erythro-(7R,8S)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(E)-3-hydroxypropenyl]-2-methoxyphenoxy}-1,3-propanediol Propenyl-linked methoxyphenoxy group at C2; erythro stereochemistry Ilex pubescens (毛冬青) Anti-inflammatory activity; novel isolation from Ilex genus
1-(4-hydroxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-1,3-propanediol 2,6-Dimethoxyphenoxy group at C2; β-O-4 lignin model dimer Synthetic lignin model Degraded by lignin peroxidase via Ca-Cb cleavage
2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol Amino group at C2; 4-octylphenylethyl side chain Synthetic origin Immunosuppressant precursor; synthesized via optimized catalytic processes

Key Structural Differences:

  • Substituent Diversity: Natural derivatives (e.g., from Xanthium or Actinidia) predominantly feature aromatic rings with hydroxyl/methoxy groups, while synthetic analogs (e.g., amino derivatives) prioritize functional groups like amines or chlorinated chains for specific applications .
  • Stereochemistry : Erythro and threo diastereomers exhibit distinct biological activities; for example, erythro forms are more prevalent in antioxidant lignans .
  • Chlorinated vs. Methoxylated Chains : The absence of chlorinated side chains in natural derivatives contrasts with synthetic targets like 2-(4-Chlorobutyl)-1,3-propanediol, where chlorine enhances lipophilicity and reactivity.

Physicochemical and Pharmacological Properties

While data on this compound are lacking, insights from similar compounds suggest:

  • Lipophilicity : Chlorobutyl groups likely increase membrane permeability compared to polar methoxy/hydroxy substituents .
  • Bioactivity: Aromatic 1,3-propanediols (e.g., erythro derivatives) inhibit oxidative stress in vitro, while amino analogs (e.g., FTY-720 precursors) modulate immune responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.